3-Chloro-6-hydroxy-2-methoxybenzaldehyde

Description

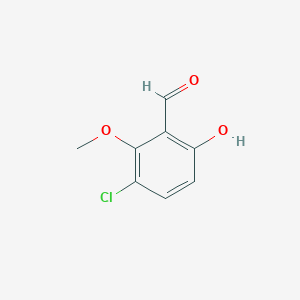

3-Chloro-6-hydroxy-2-methoxybenzaldehyde is a substituted benzaldehyde derivative with a molecular formula C₈H₇ClO₃ (molecular weight: 186.59 g/mol). Its structure features a chlorine atom at position 3, a hydroxyl group at position 6, and a methoxy group at position 2 on the aromatic ring.

Properties

Molecular Formula |

C8H7ClO3 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

3-chloro-6-hydroxy-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-5(4-10)7(11)3-2-6(8)9/h2-4,11H,1H3 |

InChI Key |

CFHXDPFOAWIMCO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Key Observations :

- Electron Effects: The methoxy group (OCH₃) in this compound is electron-donating, while chlorine is electron-withdrawing. This combination creates a polarized aromatic ring, enhancing reactivity in electrophilic substitutions compared to non-hydroxylated analogs like 3-chloro-2-methoxybenzaldehyde .

Comparison :

- The lower yield (51%) for 3-chloro-2-methoxybenzaldehyde suggests challenges in synthesizing methoxy-substituted benzaldehydes, possibly due to steric hindrance or competing side reactions.

- Higher yields in benzodithiazine derivatives (92–98%) may result from optimized hydrazine condensation pathways, highlighting the role of functional groups in reaction efficiency.

Physical and Thermal Properties

Table 3: Thermal Stability and Spectral Data

Key Insights :

- The benzodithiazine derivatives exhibit exceptional thermal stability (melting points >300°C), attributed to rigid sulfur-containing heterocycles and strong intermolecular interactions.

- The sulfur atom in 3-chloro-6-methoxybenzothiophene-2-carbaldehyde introduces conjugation effects, altering electronic properties compared to purely aromatic benzaldehydes.

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-6-hydroxy-2-methoxybenzaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves inspected for integrity before use. Use flame-retardant, antistatic lab coats and safety goggles.

- Storage: Store in tightly sealed containers under dry, well-ventilated conditions at 0–6°C to prevent degradation .

- Spill Management: Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills and dispose of as hazardous waste .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Step 1: Start with 6-hydroxy-2-methoxybenzaldehyde. Use ortho-directed chlorination with POCl₃ under controlled acidic conditions (e.g., HCl/CH₃COOH) at 50–60°C for 4–6 hours.

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3 v/v) to isolate the product. Monitor purity via TLC (Rf ≈ 0.5 in same solvent system) .

- Yield Optimization: Adjust stoichiometry of chlorinating agents (e.g., 1.2 equiv POCl₃) to minimize side products .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40), flow rate 1 mL/min, UV detection at 254 nm. Retention time typically 8–10 minutes .

- Melting Point: Compare observed mp (e.g., 120–122°C) with literature values to confirm crystallinity .

- Elemental Analysis: Validate C, H, Cl, and O content against theoretical values (e.g., C: 52.6%, H: 3.8%, Cl: 12.4%) .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in graded solvents (e.g., DMSO > methanol > ethyl acetate) at 25°C. Use sonication for 10 minutes to enhance dissolution.

- Controlled Documentation: Record temperature, agitation method, and saturation thresholds. Cross-validate with UV-Vis spectroscopy at λmax ≈ 280 nm .

Q. What are the key spectroscopic markers for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Look for peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (phenolic -OH), and 1260 cm⁻¹ (C-O methoxy) .

- ¹H NMR (DMSO-d₆): Assign δ 10.2 (aldehyde proton), δ 6.8–7.2 (aromatic protons), δ 3.9 (methoxy -OCH₃), and δ 9.8 (phenolic -OH, exchangeable with D₂O) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Fukui indices (f⁻) to identify electrophilic sites.

- Solvent Effects: Incorporate PCM models for DMSO or water to simulate reaction environments. Compare activation energies for Cl substitution vs. aldehyde reactivity .

Q. What strategies resolve contradictory data in biological activity studies of this compound?

Methodological Answer:

- Dose-Response Curves: Replicate assays (e.g., antimicrobial disk diffusion) across multiple concentrations (1–100 µg/mL) and statistical models (ANOVA with Tukey post hoc).

- Control for Degradation: Pre-test compound stability in assay media (e.g., PBS pH 7.4, 37°C) via HPLC to rule out false negatives .

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

Q. What environmental factors influence the photostability of this compound?

Methodological Answer:

Q. How do substituent effects (Cl, -OCH₃, -OH) influence the redox behavior of this compound in electrochemical studies?

Methodological Answer:

- Cyclic Voltammetry: Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M KCl. Scan from -1.0 to +1.5 V at 100 mV/s.

- DFT Correlation: Calculate HOMO-LUMO gaps and compare reduction potentials. The electron-withdrawing Cl group lowers LUMO energy, enhancing reducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.